5-Methyl-2-propylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
18113-79-6 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
5-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
DRQKJCKPTOWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=C1)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Methyl 2 Propylpyridine and Analogues
Catalysis-Driven Routes for Alkylpyridine Construction
Catalysis is fundamental to the modern synthesis of alkylpyridines, offering pathways that are often more efficient, selective, and sustainable than stoichiometric methods. Both homogeneous and heterogeneous catalysts play pivotal roles, either in constructing the pyridine (B92270) ring itself or in introducing and modifying alkyl substituents on a pre-existing pyridine core.
Homogeneous Catalysis in Pyridine Ring Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild reaction conditions due to well-defined active sites at a molecular level. acs.org Transition metal complexes are widely employed as homogeneous catalysts, and their ligand environment can be finely tuned to control the reaction outcome. researchgate.netmdpi.com For instance, Rh(I)-phosphine complexes have been used for the ortho-alkylation of nitrogen-containing heterocycles. nih.gov
While many homogeneous methods focus on functionalizing an existing pyridine ring, they are also instrumental in ring-forming reactions. The ability of transition metals to coordinate to and activate various functionalities allows for novel cyclization strategies. Pyridine and its derivatives can themselves act as ligands, stabilizing metal complexes used in a wide array of catalytic reactions. researchgate.net The development of novel pyridine-based ligands, such as those with bulky tetraphenylphenyl substituents, has been shown to suppress the formation of palladium black, a common issue of catalyst deactivation in homogeneous palladium catalysis. nih.gov
Heterogeneous Catalytic Systems for Alkyl Side-Chain Functionalization
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is highly valued in industrial processes for its ease of catalyst separation and recycling. wikipedia.org In the context of alkylpyridine synthesis, solid acid catalysts like crystalline aluminosilicate (B74896) zeolites are used for the gas-phase cyclocondensation of aldehydes and ketones with ammonia (B1221849). inlibrary.uzgoogle.com For example, reacting acetaldehyde (B116499) and ammonia over specific zeolites can produce alkylpyridines, with the product distribution depending on the catalyst and reaction conditions. inlibrary.uz
Beyond ring formation, heterogeneous catalysts are effective for modifying alkyl side chains. A notable advancement is the site-selective C(sp³)–H borylation of alkyl side chains on azole rings using a silica-supported monophosphine-iridium catalyst. researchgate.net This method allows for the functionalization of the alkyl group itself under relatively mild conditions, providing a route to further derivatization. Similarly, ligand-directed heterogeneous catalysis, where the catalyst surface is functionalized with ligand-like adsorbates, can control the chemoselectivity of reactions like partial hydrogenations. nih.gov The immobilization of homogeneous iron catalysts onto solid supports like silica (B1680970) or polymers is another strategy to combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| Zeolite ZSM-5 | Aldehydes/Ketones + Ammonia | Alkylpyridines | Gas-phase synthesis, industrial relevance. | inlibrary.uzgoogle.com |
| Silica-Supported Iridium | 1,3-Azoles + Bis(pinacolato)diboron | Alkylboronates | Site-selective C(sp³)–H functionalization of side chains. | researchgate.net |
| Immobilized Iron Complexes | Alkenes (e.g., Ethene) | Polyethylene | Combines benefits of homogeneous and heterogeneous systems. | mdpi.com |
Green Chemistry Principles in 5-Methyl-2-propylpyridine Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Catalytic methods are inherently "greener" than many stoichiometric reactions due to lower waste generation. The synthesis of pyridine derivatives has seen significant advances aligned with green chemistry principles. nih.govbohrium.com
Key green strategies include:
Multi-component reactions (MCRs) , which offer high atom economy by combining three or more reactants in a single step to form a complex product. bohrium.comwikipedia.org
The use of environmentally benign solvents , such as water or aqueous micelles, which can replace traditional volatile organic solvents. wikipedia.org
Microwave-assisted synthesis , which can dramatically shorten reaction times and improve yields. nih.govacs.org
Catalyst-free and solvent-free reaction conditions , representing an ideal in green synthesis. bohrium.com
Development of recyclable catalysts , particularly heterogeneous catalysts, which simplifies purification and reduces waste. bohrium.com
For example, an environmentally friendly, one-pot, four-component reaction to synthesize novel pyridines has been developed using microwave irradiation, resulting in excellent yields (82–94%) and short reaction times (2–7 minutes). nih.govacs.org
Multi-Component Reaction (MCR) Approaches to Pyridine Skeletons
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules like substituted pyridines in a single, efficient operation. bohrium.comacs.org They are recognized as a key green chemistry methodology due to their high atom efficiency and procedural simplicity. bohrium.com
The most famous MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , first reported in 1881. wikipedia.org This reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org
Modern advancements have expanded the scope and efficiency of MCRs for pyridine synthesis. taylorfrancis.com These include both three-component and four-component reactions, which can be performed under metal-free or metal-catalyzed conditions. bohrium.com For instance, various catalysts like copper(II) triflate, zinc, and Mg/Al hydrotalcite have been employed to synthesize pyridine derivatives with good yields and, in some cases, catalyst recyclability. bohrium.com Microwave-assisted MCRs have proven particularly effective, offering excellent yields in very short reaction times. nih.govacs.org
| Reaction Type | Components | Catalyst/Conditions | Product | Reference(s) |
| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Often thermal; PTSA/ultrasound in aqueous micelles for greener approach. | 1,4-Dihydropyridine (oxidized to Pyridine) | wikipedia.org |
| Four-Component | Formylphenyl-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation in ethanol. | Substituted Pyridinone | nih.govacs.org |
| Three-Component | Cinnamaldehyde, Ethylenediamine, 1,3-Dicarbonyl compound | Acetic acid in methanol (B129727) at room temperature. | Tetrasubstituted hexahydroimidazo[1,2-a]pyridine | acs.org |
C-H Bond Functionalization Strategies for Pyridine Derivatization
Direct C-H bond functionalization has emerged as a highly attractive and atom-economical strategy for synthesizing substituted pyridines. rsc.orgthieme-connect.com This approach avoids the need for pre-functionalized starting materials (e.g., halopyridines), thereby shortening synthetic sequences and reducing waste. thieme-connect.com Transition-metal catalysis is central to these transformations, enabling the selective activation and conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. thieme-connect.combeilstein-journals.org
Strategies for C-H functionalization often involve converting the pyridine into a more reactive pyridinium (B92312) species, which can then undergo nucleophilic addition. rsc.org Both ionic and radical nucleophiles can be used in this context. rsc.org Various transition metals, including rhodium, palladium, nickel, and rare-earth metals, have been successfully employed to catalyze the direct alkylation, arylation, and acylation of the pyridine core. thieme-connect.combeilstein-journals.org
Regioselective Alkylation and Arylation Methods
A primary challenge in the C-H functionalization of pyridines is controlling the regioselectivity, as multiple C-H bonds are available for reaction. rsc.orgrsc.org Significant progress has been made in developing methods that selectively target the C2, C3, or C4 positions of the pyridine ring.
C2-Selective Functionalization (ortho-alkylation): The nitrogen atom in the pyridine ring often directs metal catalysts to the C2 (ortho) position. thieme-connect.com Rhodium(I) catalysts, for example, have been used for the ortho-alkylation of pyridines with olefins. nih.gov This reaction is often proposed to proceed through an N-heterocyclic carbene (NHC) intermediate. nih.gov
C4-Selective Functionalization (para-alkylation): Achieving selectivity at the C4 position is more challenging due to its distance from the directing nitrogen atom. rsc.org Recent breakthroughs include the use of a Ni-Al bimetallic catalyst system with an N-heterocyclic carbene (NHC) ligand for the highly enantioselective and regioselective para-C-H alkylation of pyridines with styrenes. nih.govresearchgate.net Another innovative approach involves using a temporary blocking group derived from maleic acid to direct Minisci-type radical alkylation exclusively to the C4 position. chemrxiv.org Furthermore, a "pocket-type" urea (B33335) activation reagent has been identified that serves as a general platform for C4-functionalization with both ionic and radical nucleophiles. rsc.orgrsc.org
C3-Selective Functionalization (meta-alkylation): Selectivity at the C3 position is also difficult but has been achieved through carefully designed catalytic systems.
These regioselective methods provide powerful tools for the late-stage functionalization of complex molecules and for the efficient construction of specifically substituted pyridine building blocks. rsc.orgchemrxiv.org
| Method | Catalyst/Reagent | Selectivity | Reaction Type | Key Feature | Reference(s) |
| Rh(I) Catalysis | Rh(I)-phosphine complex | C2 (ortho) | Alkylation with olefins | Requires substitution at the C2 position for efficiency. | nih.gov |
| Ni-Al Bimetallic Catalysis | Ni-Al complex + NHC ligand | C4 (para) | Alkylation with styrenes | Enantioselective and highly regioselective. | nih.govresearchgate.net |
| Blocking Group Strategy | Maleate-derived blocking group / Minisci conditions | C4 (para) | Decarboxylative alkylation | Simple, scalable, and inexpensive access to C4-alkylated pyridines. | chemrxiv.org |
| Urea Activation | Pocket-type urea reagent | C4 (para) | Alkylation and Arylation | General platform for both ionic and radical nucleophiles. | rsc.orgrsc.org |
| Triborane Mediation | B₃H₇ | C4 (para) | Alkylation and Acylation | Coordination of B₃H₇ promotes nucleophilic addition at C4. | rsc.org |
Mechanistic Aspects of C-H Activation in Pyridine Systems
The direct functionalization of pyridine C-H bonds is a significant challenge in organic synthesis due to the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom, which can deactivate catalytic systems. researchgate.netwikipedia.org However, recent advancements in transition-metal and rare-earth metal catalysis have enabled the selective activation and functionalization of these inert bonds. beilstein-journals.org
The mechanism of C-H activation in pyridine systems is highly dependent on the catalyst, ligands, and the specific position on the pyridine ring being targeted (ortho, meta, or para). Several key mechanistic pathways have been proposed and studied.
One common mechanism involves the formation of a cyclometalated intermediate. rsc.org For instance, in palladium-catalyzed reactions, a Pd(II) catalyst can react with a pyridine derivative to form a palladacycle intermediate through chelation-assisted electrophilic metalation. rsc.org This is often followed by oxidative addition of a coupling partner and subsequent reductive elimination to yield the functionalized pyridine and regenerate the catalyst. rsc.org Kinetic isotope effect studies in some systems have suggested that the C-H bond activation step can be the rate-limiting step in the catalytic cycle. beilstein-journals.org
Transition-metal and rare-earth metal catalysts play a pivotal role in these transformations. For example, yttrium catalysts have shown high activity for the ortho-alkylation of pyridines. beilstein-journals.org The proposed mechanism involves the coordination of the pyridine to the cationic metal center, which promotes the ortho-C-H activation. beilstein-journals.org Heterobimetallic catalysts, such as Rh-Al complexes, have also been employed for the selective monoalkylation of pyridines. beilstein-journals.org
The regioselectivity of C-H activation is a critical aspect. While ortho-functionalization is often facilitated by the directing effect of the pyridine nitrogen, achieving meta- and para-selectivity has been more challenging. nih.gov Recent strategies to address this include the use of specialized ligands and catalytic systems. For example, ligand-promoted C3-arylation of pyridine has been achieved, with a proposed mechanism involving the coordination of Pd(II) to the pyridine nitrogen, followed by activation of the C3-H bond. beilstein-journals.org
Table 1: Mechanistic Insights into Pyridine C-H Activation
| Catalytic System | Mechanistic Feature | Position | Reference |
|---|---|---|---|
| Pd(II)/Sterically Hindered Pyridine Ligand | Electrophilic C-H alkenylation followed by aza-6π-electrocyclization | Multi-substituted | rsc.org |
| Yttrium Complexes | Coordination-assisted ortho-C-H activation and deprotonation | ortho | beilstein-journals.org |
| Rh-Al Heterobimetallic Catalyst | Selective C2-monoalkylation of 2,6-unsubstituted pyridines | ortho | beilstein-journals.org |
| Pd-(bipy-6-OH) Cooperative System | Ligand-assisted C-H activation and reductive elimination | C3-arylation | beilstein-journals.org |
| Iridium/Boryl Pincer Complexes | Boryl-directed C-H oxidative addition to Iridium | ortho | nih.gov |
Flow Chemistry and Continuous Processing Techniques for Pyridine Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of pyridines and their derivatives, offering significant advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor leads to higher efficiency and reproducibility. mdpi.com
Various types of flow reactors have been employed for pyridine synthesis, including packed-bed microreactors, microwave flow reactors, and coupled fluidized bed reactors. researchgate.netorganic-chemistry.orgresearchgate.net For instance, a continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst has been successfully used for the N-oxidation of pyridine derivatives with hydrogen peroxide. organic-chemistry.org This system demonstrated high yields (up to 99%) and remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org
The Bohlmann-Rahtz pyridine synthesis is another classic reaction that has been adapted to a continuous flow process. researchgate.netresearchgate.net Using a microwave flow reactor or a conductively heated flow platform, this method allows for the one-step synthesis of trisubstituted pyridines in good yields and as a single regioisomer. researchgate.net The use of a Brønsted acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration in a continuous manner. researchgate.net
The design of the flow reactor is critical for optimizing the synthesis. For the industrial synthesis of pyridine from aldehydes and ammonia, a novel coupled fluidized bed reactor has been proposed. researchgate.net This reactor is composed of a feeding zone, a riser reaction zone to enhance the selectivity of pyridine over byproducts like 3-picoline, and a fluidized bed reaction zone for sufficient gas-solid contact time. researchgate.net
Table 2: Flow Chemistry Applications in Pyridine Synthesis
| Reaction Type | Reactor System | Key Advantages | Reference |
|---|---|---|---|
| N-oxidation of Pyridines | Packed-bed microreactor with TS-1 catalyst | High yield, safety, and catalyst stability | organic-chemistry.org |
| Bohlmann-Rahtz Synthesis | Microwave flow reactor | Rapid, high yield, single regioisomer | researchgate.netresearchgate.net |
| α-Methylation of Pyridines | Packed column with Raney® nickel | Greener process, short reaction times, no work-up | researchgate.net |
| Pyridine Synthesis from Aldehydes and Ammonia | Coupled fluidized bed reactor | Increased selectivity and efficiency | researchgate.net |
| Synthesis of Pyridinium Salts | Continuous flow with Bayesian optimization | Optimized yield and production rate | rsc.org |
Biocatalytic Pathways for Selective Pyridine Synthesis and Modification
Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis and modification of pyridine derivatives. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, which is often difficult to achieve with conventional catalysts. nih.gov
A notable example is the chemo-enzymatic dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable scaffolds in medicinal chemistry. acs.org This approach combines a chemical reduction step with a biocatalytic cascade. mdpi.com A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. acs.org
Whole-cell biocatalysts have also been engineered for the selective functionalization of pyridines. For instance, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. This biocatalytic route provides a simpler and more sustainable alternative to multi-step organic synthesis protocols.
The microbial transformation of nicotine (B1678760), a major component of tobacco waste, into valuable functionalized pyridine compounds is another promising application of biocatalysis. nih.gov Strains like Agrobacterium tumefaciens S33 can degrade nicotine to produce intermediates such as 6-hydroxynicotine, a precursor for various drugs and insecticides. nih.gov By identifying and disrupting the gene for the enzyme that further degrades this intermediate (6-hydroxynicotine oxidase), it is possible to accumulate and isolate 6-hydroxynicotine in high yields. nih.gov
Table 3: Examples of Biocatalytic Pathways for Pyridine Derivatives
| Biocatalytic Transformation | Enzyme/Organism | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Dearomatization | Amine oxidase/Ene imine reductase cascade | Activated Pyridines | Stereo-enriched Piperidines | High stereoselectivity in a one-pot reaction | acs.orgmdpi.com |
| Hydroxylation | Genetically engineered Agrobacterium tumefaciens S33 | Nicotine | 6-Hydroxynicotine | Utilization of waste biomass for valuable chemical synthesis | nih.gov |
| Intramolecular C(sp3)-H Amination | Engineered Cytochrome P450 | Azide precursors | Chiral Pyrrolidines and Indolines | New-to-nature enzymatic reaction for N-heterocycle synthesis | acs.org |
Strategic Derivatization from Precursors bearing this compound Core
The this compound core offers several sites for strategic derivatization, including the pyridine ring itself, the methyl group, and the propyl group. Functionalization of this core can lead to a diverse range of analogues with potentially new applications.
One common strategy for the derivatization of methylpyridines is the conversion of the methyl group into a more reactive functional group. For example, methyl-2,2'-bipyridines can be readily converted to their bromomethyl or chloromethyl analogues. mdpi.com These halogenated derivatives serve as valuable starting materials for further functionalization, such as in the synthesis of ligands for metal complexes or as initiators in controlled polymerizations. mdpi.com
The alkyl groups on the pyridine ring can also be directly functionalized. Photocatalysis using decatungstate anion has been shown to be effective for the C-H functionalization of alkylpyridines. organic-chemistry.org For 2-propylpyridine, this method has been shown to favor alkylation at the β-position of the propyl group. organic-chemistry.org This selectivity is rationalized by an inductive effect of the pyridine ring influencing the transition state of the hydrogen abstraction step. organic-chemistry.org
The pyridine ring itself can undergo various functionalization reactions. For instance, the Suzuki cross-coupling reaction is a powerful tool for creating new carbon-carbon bonds. Commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to produce a range of novel pyridine derivatives. rsc.org This suggests that a similar strategy could be applied to a halogenated derivative of this compound.
Furthermore, the development of methods for the direct methylation of the pyridine ring offers another avenue for derivatization. A catalytic method has been described for the C-3/5 methylation of pyridines using methanol or formaldehyde (B43269) as the methyl source, which proceeds through a temporary dearomatization of the pyridine ring. rsc.org
Table 4: Potential Derivatization Strategies for the this compound Core
| Reaction Type | Reagents/Catalyst | Target Site | Potential Product | Reference for Analogue |
|---|---|---|---|---|
| Halogenation of Methyl Group | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Methyl group | 5-(Halomethyl)-2-propylpyridine | mdpi.com |
| C-H Functionalization of Propyl Group | Decatungstate anion photocatalysis, alkene | Propyl group (β-position) | 5-Methyl-2-(1-methyl-2-alkylethyl)pyridine | organic-chemistry.org |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Pyridine ring (if halogenated) | 5-Methyl-2-propyl-X-arylpyridine | rsc.org |
| Ring Methylation | Methanol/Formaldehyde, Rh catalyst | Pyridine ring (C3/C5) | 3,5-Dimethyl-2-propylpyridine or 3,4,5-trimethyl-2-propylpyridine | rsc.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Methyl 2 Propylpyridine
Mechanistic Studies of Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Ring
The pyridine nucleus is electron-deficient compared to benzene (B151609), a result of the inductive effect of the nitrogen atom. This makes electrophilic aromatic substitution (SEAr) on pyridine difficult, often requiring harsh conditions, while facilitating nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyridine ring is significantly slower than on benzene. The nitrogen atom is the initial site of interaction with electrophiles, leading to the formation of a pyridinium (B92312) cation. gcwgandhinagar.com This further deactivates the ring towards electrophilic attack at the carbon atoms. If substitution does occur, it is directed primarily to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In 5-methyl-2-propylpyridine, both the methyl and propyl groups are electron-donating, which slightly counteracts the deactivating effect of the nitrogen. However, the directing effects still favor substitution away from the nitrogen and the sterically hindered C-2 position. For instance, nitration of alkylpyridines generally requires forcing conditions, such as fuming sulfuric acid, and yields are often modest. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, and its stability is key to the reaction's feasibility. stackexchange.com Attack at C-2 or C-4 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For this compound, nucleophilic attack would be most favored at the C-2 and C-6 positions. However, the bulky propyl group at C-2 presents significant steric hindrance, likely directing nucleophilic attack preferentially to the C-6 position.
The general mechanism for SNAr involves an initial addition of the nucleophile to form the Meisenheimer intermediate, which is typically the rate-determining step, followed by the elimination of a leaving group to restore aromaticity. nih.gov Some modern studies suggest that, depending on the reactants and conditions, these reactions may also proceed through a concerted mechanism without a discrete intermediate. nih.gov
Regioselectivity: The regioselectivity of substitution on the this compound ring is a balance of electronic and steric effects.
Electrophilic Substitution: The electron-donating alkyl groups at C-2 and C-5 activate the ring, but the dominant deactivating effect of the nitrogen atom directs incoming electrophiles to the C-3 position. The C-5 position is also electronically favorable, but attack at C-3 avoids steric clash with the adjacent propyl group.
Nucleophilic Substitution: In reactions like the Chichibabin amination (reaction with sodium amide), where a hydride ion is the leaving group, substitution occurs preferentially at the C-2 or C-6 position if they are unsubstituted. jchemrev.com In this compound, the C-2 position is occupied, leaving the C-6 position as the most likely site for nucleophilic attack. The C-4 position is less sterically hindered than C-2 but is generally less reactive than C-2/C-6 for nucleophilic attack.
Stereoselectivity: Stereoselectivity becomes relevant in reactions involving the alkyl side chains or in reductions of the pyridine ring. For example, the asymmetric reduction of substituted pyridines to chiral piperidines is a significant area of research. dicp.ac.cn The reduction of this compound would yield 5-methyl-2-propylpiperidine, which has two chiral centers, leading to the formation of diastereomers. The cis or trans relationship between the two alkyl groups can often be controlled by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation of disubstituted pyridines often yields the cis-piperidine diastereomer selectively. nih.gov
Steric and electronic effects are intrinsically linked in determining the reactivity of this compound.
Electronic Effects:
Nitrogen Atom: Strongly electron-withdrawing (-I effect), deactivates the ring to SEAr and activates it to SNAr.
Alkyl Groups (Methyl and Propyl): Weakly electron-donating (+I effect, hyperconjugation), which slightly activates the ring towards SEAr and deactivates it towards SNAr, opposing the effect of the nitrogen atom.
Steric Effects:
2-Propyl Group: This is a significant factor. The bulky propyl group sterically hinders the approach of reagents to the C-2 position and, to a lesser extent, the C-3 position. This steric hindrance can slow down reaction rates at these positions or prevent reaction altogether, thereby enhancing the regioselectivity for attack at more accessible sites like C-6 or C-4. pageplace.de
5-Methyl Group: This group is less sterically demanding than the propyl group and its primary influence is electronic, though it will disfavor attack at the adjacent C-4 and C-6 positions to some degree compared to an unsubstituted ring.
Kinetic studies on simpler 2-halo-5-methylpyridines have shown that a 5-methyl group decreases the rate of nucleophilic substitution compared to an unsubstituted 2-halopyridine, consistent with its deactivating electron-donating effect. rsc.org In contrast, a 3-methyl group decreases the rate more significantly, indicating a combined steric and electronic effect on the transition state. rsc.org
| Reaction Type | Primary Site of Attack | Key Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | C-3 | - Ring deactivation by Nitrogen
|
| Nucleophilic Aromatic Substitution (e.g., Amination) | C-6 | - Ring activation by Nitrogen
|
Oxidation and Reduction Chemistry of Pyridine Nuclei and Alkyl Side Chains
Oxidation:
Pyridine Nucleus: The nitrogen atom in pyridine can be readily oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. Pyridine N-oxides are interesting intermediates; the N-oxide group activates the ring for both electrophilic substitution (at C-4) and nucleophilic substitution (at C-2 and C-6). gcwgandhinagar.com
Alkyl Side Chains: Alkyl groups on a pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reactivity of the alkyl group depends on its position. For this compound, selective oxidation could potentially be challenging, but typically the methyl group might be oxidized to a carboxylic acid under controlled conditions. Oxidation of the propyl group could also occur. Side-chain oxidation sometimes occurs as a side reaction during other transformations, for instance, the reaction of 2-methylpyridine (B31789) 1-oxide with acetic anhydride (B1165640) can yield 2-pyridinemethanol (B130429) acetate. researchgate.net
Reduction:
Pyridine Nucleus: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. organic-chemistry.org This is a common transformation, often employing catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium. organic-chemistry.org The reduction of this compound would yield 5-methyl-2-propylpiperidine. The stereochemistry of the product is often cis with respect to the substituents. nih.gov
Reductive Transamination: Recent methods allow for the synthesis of chiral piperidines from pyridinium salts via rhodium-catalyzed transfer hydrogenation, where a chiral amine is introduced under reducing conditions. dicp.ac.cn
| Transformation | Reagent/Condition | Product |
|---|---|---|
| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide |
| Side-Chain Oxidation | KMnO₄, heat | 2-Propylpyridine-5-carboxylic acid and/or 5-Methylpyridine-2-propionic acid |
| Ring Reduction | H₂, Pd/C or PtO₂ | cis/trans-5-Methyl-2-propylpiperidine |
Rearrangement Reactions and Pericyclic Processes
While less common than substitution, pyridines can undergo rearrangement reactions, often under thermal or photochemical conditions, or through specific intermediates.
Boekelheide Rearrangement: This reaction involves the treatment of a 2-alkylpyridine N-oxide with an acid anhydride (like trifluoroacetic anhydride, TFAA) to yield a 2-(acyloxy)methylpyridine. researchgate.net For this compound N-oxide, this rearrangement would occur on the propyl side chain, likely at the carbon adjacent to the ring.
Ring Contractions: In some cases, substituted pyridines can undergo ring contraction to form pyrrole (B145914) derivatives, although this is not a general reaction and often requires specific functionalities or reaction conditions. mdpi.com
Sigmatropic Rearrangements: These pericyclic reactions involve the migration of a σ-bond across a π-system. solubilityofthings.com While more characteristic of other systems, certain pyridine derivatives can participate in such processes, often involving zwitterionic intermediates.
Ladenburg Rearrangement: Heating N-alkylpyridinium halides can cause the alkyl group to migrate from the nitrogen to a carbon on the ring, typically the C-2 position. slideshare.net
Photochemical and Electrochemical Transformations
Photochemical Reactions:
Valence Isomerization: Upon UV irradiation, pyridine and its derivatives can isomerize to highly strained valence isomers like Dewar pyridine and benzvalene (B14751766) analogues. Pyridine N-oxides can undergo photochemical valence isomerization to produce oxaziridine (B8769555) intermediates, which can then rearrange. For example, irradiation of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. nih.gov
Radical Reactions: Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. acs.org These methods often involve the single-electron reduction of a pyridinium ion to a pyridinyl radical, which can then couple with other radicals. This allows for C-H functionalization, such as alkylation, at positions like C-4, which can be difficult to achieve via classical methods. acs.orgorganic-chemistry.org C-H methylation of heteroarenes using methanol (B129727) as a methyl radical source has been achieved through synergistic photoredox and HAT catalysis. rsc.org
Electrochemical Transformations:
Reduction: Electrochemical reduction of pyridines is possible. On silver catalysts, electrografted pyridines have been shown to act as co-catalysts for CO₂ reduction. nih.govacs.org The mechanism is thought to involve the formation of a pyridinium radical that facilitates the process. nih.gov
Oxidation: Electrochemical oxidation can initiate reactions, for example, in the Pd-catalyzed, oxime-directed C-H methylation of ketoximes under electrochemical conditions. rsc.org While not directly on the pyridine, it showcases the use of electrochemistry to generate reactive species for functionalization.
Kinetic and Thermodynamic Aspects of this compound Reactions
Detailed kinetic and thermodynamic data for this compound are scarce. However, general principles can be derived from studies of related molecules and computational models.
Kinetics:
The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. Electron-donating groups, like the methyl and propyl groups in the target molecule, generally decrease the reaction rate by destabilizing the negatively charged intermediate. rsc.org
Kinetic studies of nucleophilic substitution on 2-bromo-3-methyl and 2-bromo-5-methyl-pyridine showed that the 5-methyl isomer reacts faster than the 3-methyl isomer, highlighting the significant steric hindrance of a substituent adjacent to the reaction center. rsc.org
Solvent effects are also crucial. SNAr reactions are often faster in polar aprotic solvents like DMSO, which can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. nih.govacs.org
Thermodynamics:
Computational studies using Density Functional Theory (DFT) are often employed to calculate the thermodynamic parameters (e.g., Gibbs free energy of activation, ΔG‡) for reaction pathways. jchemrev.comresearchgate.netbeilstein-journals.org
For SNAr reactions, the addition of a nucleophile to the aromatic ring to form the intermediate is often the thermodynamically challenging, rate-limiting step because it involves the loss of aromaticity. stackexchange.com
For electrophilic substitution, the initial protonation or complexation with the electrophile at the nitrogen is thermodynamically favorable, but the subsequent attack on the carbon ring has a high activation energy. gcwgandhinagar.com
Computational models for radical additions to arenes show that the reaction rates often correlate with a low SOMO-HOMO energy gap between the radical and the arene, indicating that polar effects are highly important. beilstein-journals.org For this compound, the electron-rich nature of the ring would favor reactions with electrophilic radicals.
Advanced Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the properties of molecules like 5-Methyl-2-propylpyridine from first principles. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is frequently employed to calculate various properties of molecules, including their optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional, have been successfully applied to determine electronic structures and predict reactivity. csic.esrsc.orgresearchgate.net
Other important descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr These parameters help in understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Note: The values in this table are illustrative for a generic pyridine derivative and are not specific to this compound, as direct published data for this specific compound is not available. The data is based on typical values found for similar structures in computational studies.
Ab Initio Methods for Mechanistic Insights
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. huji.ac.il These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to gain detailed mechanistic insights into chemical reactions. huji.ac.ilresearchgate.net For pyridine and its derivatives, ab initio calculations have been used to study reaction mechanisms, such as nucleophilic substitution and photoisomerization. researchgate.netacs.org These studies can elucidate the potential energy surfaces of reactions, identifying transition states and intermediates, which are crucial for understanding reaction pathways and kinetics. researchgate.net While computationally more demanding than DFT, ab initio methods can provide benchmark results for reaction barriers and energies. researchgate.net
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound, which possesses a rotatable propyl group. This analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov
For alkyl-substituted pyridines, the orientation of the alkyl group relative to the pyridine ring can significantly influence the molecule's properties and reactivity. colostate.edu Computational methods can predict the relative energies of different conformers and the rotational barriers. colostate.edu For example, studies on related N-heterocycles have shown that interactions between the alkyl substituent and the nitrogen atom's lone pair can lead to specific conformational preferences. colostate.edu The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. dovepress.comresearchgate.net By simulating the motions of atoms and molecules, MD can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as the effects of solvents on molecular conformation and reactivity. dovepress.comnih.gov
For a molecule like this compound, MD simulations can be used to study its behavior in different solvents, revealing how solvent molecules arrange around it and influence its conformational equilibrium. This is particularly important for understanding its properties in solution. rsc.org The simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance, and the solvent-accessible surface area. dovepress.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies and Descriptor Generation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.netscribd.com The foundation of QSAR/QSPR is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov
These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). nih.gov For this compound, a variety of descriptors can be calculated using specialized software. researchgate.net These descriptors can then be used to build mathematical models, often using techniques like multiple linear regression or machine learning algorithms, to correlate the structure with a specific activity or property. researchgate.netjmchemsci.com The predictive power of these models is assessed through rigorous validation techniques. scribd.com
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Type | Example Descriptors |
| Constitutional (1D) | Molecular Weight, Number of N atoms |
| Topological (2D) | Wiener Index, Balaban J Index |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to explore the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy. researchgate.net
Methods like DFT and ab initio calculations are used to compute the energies of reactants, products, intermediates, and transition states. rsc.orgresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing crucial information about the reaction rate. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the reactants and products. rsc.org For example, computational studies on related pyridine systems have been used to investigate the mechanisms of catalytic reactions, providing insights that are difficult to obtain through experimental means alone. acs.orgnih.gov
Development and Application of Advanced Analytical Methodologies
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 5-Methyl-2-propylpyridine. High-resolution techniques are particularly vital for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides invaluable data on the carbon-hydrogen framework.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.
Multi-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to decipher more complex architectures and confirm assignments. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the propyl chain and the pyridine (B92270) ring. HSQC correlates directly bonded carbon and hydrogen atoms, definitively linking the proton signals to their corresponding carbons. Studies on various pyridine derivatives demonstrate the utility of these techniques in assigning proton and carbon signals accurately. rsc.orgnih.govresearchgate.net For instance, 2D-EXSY (Exchange Spectroscopy) has been used to study the binding properties and kinetics of methyl-substituted pyridines. rsc.org
Table 1: Hypothetical NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-3 | ~7.35 | ~136.5 |
| Pyridine H-4 | ~7.45 | ~122.0 |
| Pyridine H-6 | ~8.30 | ~149.0 |
| Propyl CH₂ (α) | ~2.80 | ~38.0 |
| Propyl CH₂ (β) | ~1.70 | ~23.5 |
| Propyl CH₃ (γ) | ~0.95 | ~14.0 |
| Methyl CH₃ | ~2.30 | ~18.0 |
| Pyridine C-2 | - | ~161.5 |
| Pyridine C-5 | - | ~130.0 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com
Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. doi.orggoogle.com The comparison between the calculated exact mass and the experimentally measured mass provides strong evidence for the compound's identity. doi.org Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments can induce fragmentation of the parent ion. Analyzing these fragments provides structural information that corroborates the proposed connectivity of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the propyl side chain.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃N |
| Calculated Exact Mass [M+H]⁺ | 136.1121 Da |
| Measured Exact Mass [M+H]⁺ | 136.1119 Da (Hypothetical) |
| Mass Accuracy | < 2 ppm (Hypothetical) |
| Major Fragmentation Pathways | |
| Loss of ethylene (B1197577) (C₂H₄) | [M-28]⁺, m/z 108.08 |
| Loss of ethyl radical (•C₂H₅) | [M-29]⁺, m/z 107.07 |
| Benzylic cleavage (loss of propyl) | [M-43]⁺, m/z 93.06 |
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are complementary; a molecular vibration that is strong in an IR spectrum may be weak or absent in the Raman spectrum, and vice versa. edinst.com
For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to:
C-H Stretching: Aliphatic C-H stretching from the methyl and propyl groups typically appears just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring appears just above 3000 cm⁻¹. niscpr.res.in
C=C and C=N Stretching: Vibrations associated with the pyridine ring are found in the 1400-1650 cm⁻¹ region. scielo.br
C-H Bending: Bending vibrations for the alkyl groups occur in the 1370-1470 cm⁻¹ range. niscpr.res.in
Ring Vibrations: The characteristic "ring breathing" modes of the pyridine skeleton provide a fingerprint for this heterocyclic system.
Analysis of similar substituted pyridines, such as 2-hydroxy-5-methyl-3-nitro pyridine, aids in the assignment of these vibrational modes. niscpr.res.in
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |
| CH₃/CH₂ Bending | 1370 - 1470 | IR |
| C-CH₃ Stretch | ~1295 | IR, Raman |
Advanced Chromatographic Separation and Purity Assessment Methods
Chromatography is the cornerstone for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for assessing its purity. bioanalysis-zone.comcpur.in The choice of chromatographic technique depends on the volatility of the compound and the nature of the sample matrix.
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net Method development involves optimizing several parameters to achieve good resolution and peak shape. researchgate.netchromatographyonline.com
Injection Technique: Headspace (HS) injection is often preferred to minimize the loss of volatile analytes and reduce matrix interference. northeastfc.uk
Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS), is commonly used for separating alkylpyridines. northeastfc.uk
Detector: A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification. northeastfc.uknih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile alternative, especially for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC. cpur.in
Mode: Reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com
Stationary Phase: A C18 column is a standard choice, offering good retention for moderately polar compounds like this compound. sielc.comlcms.cz
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. sielc.comsielc.com
Table 4: Typical Chromatographic Method Parameters
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Column | Rxi-5Sil MS (or equivalent) | C18, 3-5 µm particle size |
| Mobile Phase | Carrier Gas: Helium or Nitrogen | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Temperature | Oven Program: e.g., 50°C to 250°C | Column Oven: e.g., 30-40 °C |
| Injection | Headspace or Split/Splitless | Autosampler |
| Detector | MS or FID | UV (e.g., 260 nm) or MS |
While this compound is not chiral, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and is relevant for analyzing potential chiral isomers or derivatives. shimadzu.comfagg.be SFC has gained attention as a "green" alternative to normal-phase HPLC, offering high speed and reduced organic solvent consumption. shimadzu.comresearchgate.net
The technique primarily uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. shimadzu.comdiva-portal.org An organic solvent, known as a modifier (e.g., methanol, ethanol), is added to control the polarity and solvent strength of the mobile phase. shimadzu.comfagg.be The key to chiral separation in SFC is the selection of a Chiral Stationary Phase (CSP). Polysaccharide-based columns are widely used and have proven successful in separating a broad range of chiral molecules, including pyridine-containing structures. fagg.bechromatographyonline.com Screening different combinations of columns and modifiers is a common strategy to find optimal separation conditions. shimadzu.com
Table 5: Example SFC Chiral Screening Parameters
| Parameter | Typical Setting |
| Mobile Phase | Supercritical CO₂ with Modifier |
| Modifiers | Methanol, Ethanol, Isopropanol |
| Columns (CSP) | Polysaccharide-based (e.g., Daicel CHIRALPAK® series) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV-Vis or MS |
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. rjptonline.org
The analysis of herbal remedies and plant extracts has demonstrated the utility of GC-MS in identifying a wide array of compounds, including pyridine derivatives. chromatographyonline.comsemanticscholar.org For instance, a study on an herbal remedy used a GC-MS system equipped with a (5% phenyl)-methylpolysiloxane capillary column to separate and identify its constituents. chromatographyonline.com While this specific study did not identify this compound, the methodology is directly applicable. The retention time and the mass spectrum of this compound would be compared to a known standard or a spectral library for positive identification.
A typical GC-MS analysis involves the following parameters, which can be adapted for this compound:
| Parameter | Typical Value |
| Column | DB-5 or HP-5MS (5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred analytical technique. ca.gov LC-MS separates compounds in the liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer. ca.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is suitable for a wide range of molecules, including pyridine derivatives. ca.gov
The application of LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for the quantification of specific compounds in complex matrices. nih.gov This technique involves the selection of a precursor ion, its fragmentation in a collision cell, and the detection of specific product ions. ca.gov While direct LC-MS analysis of this compound is not extensively detailed in the provided search results, the methodology is widely used for the analysis of similar molecules, such as other pyridine derivatives and various bioactive compounds. nih.govlcms.cz
A representative LC-MS method for the analysis of pyridine derivatives might include:
| Parameter | Typical Value |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with an additive like formic acid |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole (for MS/MS) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern. pages.dev Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the positions of atoms and the nature of the chemical bonds between them. libretexts.org
The application of X-ray crystallography is fundamental in confirming the molecular structure of newly synthesized compounds and in studying the solid-state packing and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the methodology has been successfully applied to numerous pyridine derivatives and other organic molecules. For example, the crystal structure of 5-methyl-2-pyridone, a related compound, has been determined and is available in the Cambridge Structural Database. nih.gov
The process of determining a crystal structure via X-ray crystallography involves several key steps:
Crystal Growth: A high-quality single crystal of the compound is required.
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.
Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data. wikipedia.org
The resulting structural information includes precise bond lengths, bond angles, and torsion angles, providing unambiguous proof of the compound's constitution and conformation in the solid state.
Chiral Analytical Methodologies for Enantiomeric Excess Determination
Chirality is a key consideration for many organic molecules, and the determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and for the characterization of chiral compounds. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orglibretexts.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
For a molecule like this compound, if it were to possess a chiral center (which it does not in its basic structure, but derivatives might), various analytical techniques could be employed to separate the enantiomers and determine the enantiomeric excess.
Chiral Chromatography (GC and HPLC)
Chiral chromatography is a widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. diva-portal.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be configured with chiral columns for this purpose. fz-juelich.de The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. fz-juelich.de
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations. mdpi.com In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.com The enantiomers form diastereomeric inclusion complexes with the chiral selector, which have different mobilities in the electric field, allowing for their separation. This technique has been successfully used for the enantiomeric discrimination of related heterocyclic compounds like 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole. mdpi.com
Fluorescence-Based Assays
Novel methods for determining enantiomeric excess include fluorescence-based assays. These methods often rely on the formation of diastereomeric complexes between the chiral analyte and a chiral fluorescent derivatizing agent. The resulting diastereomers exhibit different fluorescence properties, which can be used to quantify the amount of each enantiomer in a mixture. nih.gov This approach offers a high-throughput method for the evaluation of enantiomeric excess. nih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena Involving 5 Methyl 2 Propylpyridine
Design and Synthesis of Ligands and Metal Complexes Utilizing 5-Methyl-2-propylpyridine Moieties
The synthesis of ligands incorporating the this compound scaffold is a key step in the development of new metal complexes with tailored properties. The pyridine (B92270) nitrogen provides a primary coordination site for metal ions, while the methyl and propyl groups can influence the steric and electronic environment of the resulting complex.
One common strategy involves the functionalization of the pyridine ring or the alkyl substituents to introduce additional donor atoms, creating multidentate ligands. For example, 2-hydroxy-5-methylpyridine (B17766) can be prepared and subsequently used to synthesize more complex ligands. orgsyn.org The reaction of such precursors with metal salts under appropriate conditions leads to the formation of metal complexes. The synthesis of various metal complexes with pyridine derivatives, such as those involving 2-amino-3-methylpyridine, has been reported, highlighting the versatility of these building blocks in coordination chemistry. ekb.eg
The synthesis of pyridine-based ligands and their corresponding metal complexes is often achieved through straightforward, multi-step procedures. For instance, the synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine has been detailed as a precursor for further reactions. orgsyn.org Similarly, the reaction of 2-hydroxy-5-methylpyridine with other reagents can yield functionalized ligands for metal coordination. orgsyn.org
Table 1: Examples of Synthesized Pyridine-Based Ligands and Complexes
| Precursor/Ligand | Synthetic Method | Resulting Complex/Product | Reference |
| 2-Amino-5-methylpyridine | Reaction with 2-pyridinecarboxaldehyde | Schiff base ligand | orgsyn.org |
| 2-Hydroxy-5-methylpyridine | Diazotization and coupling | Azo-containing ligands | Not directly found for this compound, but analogous for pyridine derivatives |
| 5-Methyl-2-bromopyridine | Stille or Suzuki coupling | Bipyridine and terpyridine ligands | orgsyn.org |
| 2-Amino-3-methylpyridine and salicylaldehyde | Condensation reaction | Pyridyl-arylidine Schiff base ligand | ekb.eg |
| Pyridine bis(carboxamide)-strapped pillar nih.govarene | Multi-step synthesis | Supramolecular capsules | nih.gov |
Coordination Chemistry and Self-Assembly Processes
The coordination of this compound and its derivatives to metal ions is a central aspect of its supramolecular chemistry. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The resulting coordination bonds are key to the formation of discrete metal complexes and extended coordination polymers. researchgate.net
Self-assembly is a process where molecules spontaneously organize into ordered structures. acs.org In the context of this compound, coordination-driven self-assembly can lead to the formation of complex architectures like metallo-macrocycles and coordination cages. nih.gov The steric bulk of the propyl and methyl groups can play a significant role in directing the geometry of the final self-assembled structure. researchgate.net For instance, the self-assembly of dipyridyl donors with platinum(II) acceptors can form pentagonal structures, where the size of the substituents on the pyridine ring influences the outcome. nih.gov
The study of different pyridine-based ligands in complexation with metals like Zn(II) has shown that the choice of the pyridine ligand influences the coordination mode and the final structure, which can range from monomers to coordination polymers. researchgate.net
Host-Guest Chemistry and Molecular Encapsulation Studies
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. wikipedia.org This interaction is driven by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity of the host and guest. nih.gov
While specific studies focusing solely on this compound as a host or guest are not prevalent, the principles of host-guest chemistry are applicable. The pyridine ring of this compound can participate in π-stacking interactions, and the alkyl groups can engage in van der Waals interactions within a host cavity. Conversely, larger supramolecular structures built from this compound-containing ligands can act as hosts for smaller guest molecules. For example, pyridine-strapped pillar nih.govarene capsules have been designed to encapsulate aliphatic organic guests, with the pyridine unit playing a crucial role in the binding and selectivity. nih.gov The modification of such host molecules can tune their binding affinities for different guests. nih.gov
Non-Covalent Interactions and Their Role in Supramolecular Architectures
Non-covalent interactions are the driving force behind the formation of supramolecular structures. wikipedia.org These interactions, although weaker than covalent bonds, are numerous and collectively determine the stability and structure of the resulting assembly. mdpi.com For systems involving this compound, several types of non-covalent interactions are significant:
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, functionalized derivatives can be. For example, if a hydroxyl or amino group is introduced, it can participate in hydrogen bonding, which is a critical interaction in directing molecular organization. rsc.org
π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking. mdpi.com This interaction is important in the packing of molecules in the solid state and in the formation of host-guest complexes.
Metal-Ligand Coordination: As discussed earlier, the coordination of the pyridine nitrogen to a metal center is a strong, directional interaction that is fundamental to the construction of many supramolecular architectures. nih.gov
The interplay of these various non-covalent forces dictates the final three-dimensional structure of supramolecular assemblies containing this compound moieties. rsc.org
Development of Pyridine-Based Molecular Sensors and Probes
A molecular sensor, or chemosensor, is a molecule designed to signal the presence of a specific analyte. wikipedia.org These sensors typically consist of a recognition unit (receptor) that binds the analyte and a signaling unit (reporter) that produces a detectable change, often optical or electrochemical. wikipedia.org
Pyridine-containing ligands are widely used in the development of molecular sensors due to their strong and selective binding to various metal ions and small molecules. The binding event can lead to a change in the fluorescence, color, or electrochemical properties of the sensor molecule.
5 Methyl 2 Propylpyridine As a Versatile Synthetic Building Block and Material Precursor
Applications in the Synthesis of Complex Heterocyclic Systems
The structural framework of 5-Methyl-2-propylpyridine makes it an adept starting material for constructing more elaborate heterocyclic systems. Pyridine (B92270) derivatives are well-established precursors for creating chiral dihydro- and tetrahydropyridines, which are crucial intermediates in the synthesis of alkaloids and other biologically significant molecules. znaturforsch.com The inherent reactivity of the pyridine ring, combined with the directing effects of its substituents, allows for a range of chemical transformations.
One of the key applications lies in its use to build poly-substituted aromatic systems. For instance, methods for the one-pot, metal-free synthesis of 2,4,5-trisubstituted pyridines have been developed, showcasing the utility of substituted pyridines as foundational components. znaturforsch.com Furthermore, the synthesis of compounds like 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, an active ingredient derived from the condensation of butyraldehyde (B50154) and aniline, highlights the role of similar substituted pyridine precursors in creating complex heterocyclic structures. google.com The development of multicomponent reactions, which efficiently assemble complex molecules in a single step, often relies on heterocyclic building blocks, including functionalized pyridines, to generate libraries of compounds such as heterocyclic phosphonates. beilstein-journals.org
The synthesis of N-heterocyclic compounds from renewable resources is also an area of active research. For example, processes have been developed to convert carbohydrates into compounds like 2-methyl pyrazine, a related N-heterocycle, demonstrating the broader interest in forming such structures. researchgate.net The strategic functionalization of the pyridine core is essential for building these more complex molecules, and this compound offers a synthetically useful pattern of substitution to initiate such synthetic routes.
Integration into Polymer and Advanced Materials Science
The unique properties of the pyridine moiety, such as its ability to participate in hydrogen bonding and coordinate with metals, make it a valuable component in materials science. This compound and its derivatives can be incorporated into polymers or serve as precursors for specialized materials with tailored electronic and optical properties.
Substituted pyridines are utilized as both monomers and additives in the formulation of polymeric materials. europa.eu As additives, they can impart specific functionalities to a polymer matrix. For example, multifunctional polymeric additives have been created by reacting oil-soluble copolymers containing acid or anhydride (B1165640) groups with heterocyclic amino compounds, such as aminoalkyl pyridines. google.com A patent describes the use of compounds like 2-aminomethyl 4-butyl 5-propyl pyridine to create additives that improve properties like sludge dispersancy in lubricating oils. google.com
The pyridine unit can also be incorporated directly into the polymer backbone or as a pendant group. Researchers have synthesized acrylate (B77674) and methacrylate (B99206) monomers featuring pendant pyridine groups separated from the polymerizable group by a spacer. researchgate.net This "decoupling" of the functional pyridine core from the polymer backbone allows for greater control over the final properties of the polymer, such as solubility and glass-transition temperature. researchgate.net These pyridine-containing monomers can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting polymers have potential applications in creating materials like specialized membranes or coatings. researchgate.net Regulations from bodies like the European Union carefully list authorized monomers and additives for use in plastics, indicating the importance of such compounds in commercial materials. europa.eu
Table 1: Examples of Pyridine Derivatives in Polymeric Systems
| Derivative Class | Role in Polymer | Polymerization/Modification Method | Resulting Polymer Property | Reference |
| Aminoalkyl Pyridines | Additive Precursor | Reaction with acid-functionalized copolymer | Improved sludge dispersancy | google.com |
| Acrylate/Methacrylate Monomers with Pendant Pyridines | Monomer | Atom Transfer Radical Polymerization (ATRP) | Good solubility, low glass-transition temperature | researchgate.net |
| Chlorosulfonated Polyethylene | Polymer Matrix Component | Solution with vinyl/acrylic monomers | Forms basis of adhesive compositions | google.com |
Pyridine derivatives are crucial in the design of materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and solar cells. researchgate.netsigmaaldrich.com The pyridine ring can act as a ligand, coordinating with metal centers to form complexes with desirable photophysical properties.
A notable example is the use of 2-(2,4-Difluorophenyl)-5-methylpyridine as a cyclometalating ligand. ossila.com This compound coordinates with metals like iridium to form complexes that are highly effective in visible-light photoredox reactions and as emitters in light-emitting electrochemical cells, achieving high photoluminescent quantum yields. ossila.com The substitution pattern, including the methyl group, enhances solubility, while the fluorine atoms help tune the energy levels of the molecule's orbitals. ossila.com These arylpyridine-iridium complexes are also investigated as photosensitizers in dye-sensitized solar cells (DSSCs) and for water splitting applications. ossila.com
Another class of advanced materials incorporating pyridine derivatives is silsesquioxanes (SSQs). mdpi.com These are organic-inorganic hybrid materials that can be functionalized for specific applications. For instance, 3-n-propyl(2-amino-4-methyl)pyridinium silsesquioxane chloride has been synthesized for use in developing electrochemical sensors. mdpi.com The incorporation of the charged pyridinium (B92312) group improves the dispersion of the material and can enhance its electrochemical properties, demonstrating the synergy between the pyridine unit and the inorganic framework. mdpi.com
Table 2: 5-Methylpyridine Derivatives in Optoelectronic Materials
| Compound | Application | Function | Key Property | Reference |
| 2-(2,4-Difluorophenyl)-5-methylpyridine | OLEDs, DSSCs, Photocatalysis | Cyclometalating Ligand | High photoluminescent quantum yield, tunable energy levels | ossila.com |
| 3-n-propyl(2-amino-4-methyl)pyridinium silsesquioxane chloride | Electrochemical Sensors | Functionalized Material Precursor | Improved dispersion and electrochemical performance | mdpi.com |
| 5-methyl-2-pyrazinecarboxylate | OLEDs | Ligand for Iridium(III) Complexes | Red-Orange Emissive Properties | researchgate.net |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective ligand for coordinating with metal catalysts. researchgate.net The substituents on the ring, such as the methyl and propyl groups in this compound, can sterically and electronically influence the catalytic activity and selectivity. frontiersin.org This has led to the use of such pyridine derivatives in both homogeneous and heterogeneous catalysis. hte-company.comrsc.org
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyridine-phosphine ligands are used to create nickel and palladium complexes for processes like ethene oligomerization. researchgate.netessentialchemicalindustry.org A specific derivative, 5-Methyl-2-(3-thienyl)pyridine, has been identified as an effective ligand for iridium-catalyzed C-H borylation reactions of various substrates. sigmaaldrich.com The steric and electronic properties imparted by the substituted pyridine core are crucial for the efficiency of these transformations.
In heterogeneous catalysis, where the catalyst is in a different phase, pyridine-based ligands can be immobilized on solid supports. essentialchemicalindustry.org For example, research into the production of bio-oil from the pyrolysis of cellulose (B213188) has explored the use of various catalysts. mdpi.com While not a direct ligand application, the formation of ketone products like 5-methyl-1,2-cyclopentanedione during catalytic upgrading highlights the types of chemical structures that are stable and form under these conditions. mdpi.com The proximity of a methyl group to the coordinating atom of a ligand can significantly impact the stability and activity of nanoparticle catalysts, indicating that the specific substitution pattern of ligands like this compound is a critical design element. frontiersin.org
Precursor for Bioactive Molecules and Agrochemicals (excluding efficacy/clinical data)
Pyridine and its derivatives are foundational structures in medicinal chemistry and the agrochemical industry. agropages.comgu.se They serve as key intermediates in the synthesis of a wide range of biologically active compounds. znaturforsch.com this compound and related structures provide a scaffold that can be elaborated into more complex molecules for these applications.
In the agrochemical sector, methylpyridines are critical intermediates. agropages.com For instance, 3-propylpyridine (B1594628) is used as a chemical intermediate for producing various agrochemicals, including pesticides and fertilizers. lookchem.com Research has shown that derivatives such as 2-(4-(2,2-difluoroethoxy)phenyl)-5-propylpyridine can be synthesized as part of discovery programs for new agricultural products. biorxiv.org The synthesis of such molecules often involves coupling different aromatic rings, where the substituted pyridine acts as a core building block.
Similarly, in pharmaceutical research, the pyridine ring is a common feature in drug molecules. gu.se The synthesis of potential therapeutic agents often starts from simple, functionalized heterocycles. The synthesis of 5-hydroxy-2-propylpyridine, for example, generates a valuable intermediate that can be further modified. acs.org The presence of the methyl and propyl groups on the pyridine ring can influence the molecule's lipophilicity and how it fits into a biological target, making this compound a useful starting point for creating new molecular entities. researchgate.net
Biochemical and Environmental Transformation Studies of 5 Methyl 2 Propylpyridine
Microbial Degradation and Biotransformation Pathways
The microbial breakdown of pyridine (B92270) and its derivatives is a key process in their removal from the environment. tandfonline.comnih.gov Numerous bacterial species, particularly from the genera Arthrobacter, Rhodococcus, and Pseudomonas, have been identified as capable of utilizing pyridine compounds as sources of carbon and nitrogen. nih.govasm.orgasm.org The biodegradability of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov
Generally, the microbial degradation of alkylpyridines is initiated by an oxidative attack on the pyridine ring, often leading to hydroxylated intermediates. tandfonline.comresearchgate.net These intermediates are then susceptible to ring cleavage, followed by further degradation into central metabolic intermediates. While specific pathways for 5-Methyl-2-propylpyridine have not been elucidated, the known mechanisms for other alkylpyridines suggest a similar route of transformation.
Table 1: Microbial Genera Involved in the Degradation of Pyridine and its Derivatives
| Microbial Genus | Substrate(s) | Key Metabolic Process | Reference(s) |
| Arthrobacter | Pyridine, 2-Methylpyridine (B31789) | Ring hydroxylation and cleavage | nih.govnih.govresearchgate.net |
| Rhodococcus | Pyridine, 2-Hydroxypyridine | Dioxygenase-catalyzed hydroxylation | asm.orgmdpi.comnih.gov |
| Pseudomonas | Pyridine, α-Picoline | Plasmid-mediated degradation | asm.orgnih.gov |
| Nocardia | Pyridine, α-Picoline | Co-metabolism | nih.gov |
| Gordonia | Pyridine, 4-Methylpyridine | Catabolism as sole C and N source | researchgate.net |
This table is illustrative and based on data for pyridine and simple alkylpyridines.
The initial step in the aerobic microbial degradation of many pyridine derivatives is the enzymatic hydroxylation of the pyridine ring. tandfonline.com This is often catalyzed by monooxygenases or dioxygenases, which incorporate one or two atoms of oxygen into the substrate, respectively. nih.govasm.org
In several studied bacteria, flavin-dependent monooxygenases are responsible for the initial attack on the pyridine ring. nih.govnih.gov For instance, in Arthrobacter sp., a two-component flavin-dependent monooxygenase system has been shown to catalyze the direct cleavage of the pyridine ring without prior hydroxylation. nih.govnih.gov In other organisms, such as Rhodococcus rhodochrous, a four-component dioxygenase is involved in the initial hydroxylation of 2-hydroxypyridine. asm.org
Following hydroxylation, the resulting di- or tri-hydroxylated pyridine derivatives undergo ring cleavage, a reaction often catalyzed by dioxygenases. nih.govasm.org The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the compound. For example, the degradation of pyridine in Arthrobacter sp. strain 68b proceeds through intermediates like (Z)-N-(4-oxobut-1-enyl)formamide, eventually leading to succinic acid. nih.gov
The biodegradability of pyridine and its alkylated derivatives in environmental matrices like soil and water is influenced by a multitude of factors, including microbial population density, nutrient availability, temperature, pH, and the presence of other organic compounds. mdpi.com Generally, aerobic conditions are more favorable for the rapid degradation of these compounds. nih.gov
Studies on methylpyridines (picolines) indicate that they are generally biodegradable in soil and water, although degradation rates can vary significantly. For instance, 2-methylpyridine has been shown to biodegrade readily under aerobic conditions, with complete degradation observed in soil within weeks. nih.gov However, under anaerobic conditions, the degradation is significantly slower. nih.gov The persistence of alkylpyridines is expected to increase with the complexity of the alkyl substituent, suggesting that this compound may be more persistent than simpler methylpyridines.
Abiotic Degradation Pathways in Environmental Compartments
In addition to microbial processes, abiotic degradation pathways can contribute to the transformation of this compound in the environment. These processes are primarily driven by chemical reactions such as hydrolysis and photodegradation. tandfonline.com
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for pyridine and its simple alkyl derivatives under typical environmental pH conditions (pH 5-9). The pyridine ring is relatively stable to hydrolysis. viu.caepa.gov
Photodegradation, or the breakdown of molecules by light, can be a more significant abiotic degradation pathway for pyridine compounds in the atmosphere and in sunlit surface waters. tandfonline.com Pyridine itself does not absorb light at wavelengths greater than 290 nm (the solar radiation range reaching the Earth's surface), but substituted pyridines can have altered absorption spectra. nih.govnih.gov The presence of alkyl groups may slightly shift the absorption spectrum, potentially making this compound susceptible to direct photolysis. Indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals, is also a likely transformation route in the atmosphere and aquatic environments. The atmospheric half-life of 2-methylpyridine due to reaction with hydroxyl radicals is estimated to be around 6 days. nih.gov
Sorption to soil and sediment particles and volatilization into the atmosphere are important physical processes that affect the environmental transport and fate of this compound.
Sorption is the process by which a chemical binds to soil organic matter and clay minerals. The extent of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). For pyridine and its derivatives, sorption is pH-dependent. As weak bases, they exist partially in their cationic (protonated) form in acidic to neutral soils, which leads to stronger adsorption to negatively charged soil particles. nih.gov Koc values for 2-methylpyridine have been reported to range from 4 to 215, indicating very high to moderate mobility in soil. nih.gov It is expected that this compound, with its larger alkyl groups, would exhibit a higher Koc value and thus be less mobile than simpler pyridines.
Volatilization is the transfer of a chemical from soil or water into the air. The tendency of a compound to volatilize is related to its vapor pressure and Henry's Law constant. 2-Methylpyridine has a vapor pressure of 11.2 mm Hg at 25°C, suggesting it will exist primarily as a vapor in the atmosphere. nih.gov Volatilization from moist soil and water surfaces is expected to be a significant fate process for the neutral form of the compound. nih.govusda.gov
Environmental Persistence and Mobility Assessment
The environmental persistence of this compound is a function of the rates of all degradation and removal processes. Based on the available data for related compounds, it is likely to be moderately persistent in the environment. While it is susceptible to microbial degradation, the presence of two alkyl groups may slow this process compared to pyridine or methylpyridines. nih.gov Its persistence will be greater under anaerobic conditions and in environments with low microbial activity. nih.gov
The mobility of this compound in the environment is primarily controlled by its sorption behavior. In its neutral form, it is expected to have moderate mobility in soils. However, in acidic soils, protonation will lead to increased sorption and reduced mobility. nih.gov Leaching to groundwater could be a concern in coarse-textured soils with low organic matter content, particularly if the soil pH is neutral to alkaline. The potential for volatilization also contributes to its environmental distribution, allowing for atmospheric transport away from the source of contamination. nih.govusda.gov
Table 2: Estimated Environmental Fate Parameters for Alkylpyridines
| Parameter | Compound | Value | Implication | Reference(s) |
| Atmospheric Half-life | 2-Methylpyridine | ~6 days | Moderate persistence in air | nih.gov |
| Koc (Soil Organic Carbon Partition Coefficient) | 2-Methylpyridine | 4 - 215 L/kg | Very high to moderate mobility in soil | nih.gov |
| Vapor Pressure | 2-Methylpyridine | 11.2 mm Hg at 25°C | Significant volatilization potential | nih.gov |
| Henry's Law Constant | 2-Methylpyridine | 9.96 x 10⁻⁶ atm-m³/mol | Volatilization from water is possible | nih.gov |
This table provides data for a structurally similar compound, 2-methylpyridine, to infer the likely behavior of this compound.
Molecular-Level Interactions with Biological Macromolecules (e.g., binding studies)
A comprehensive search of scientific literature and databases did not yield specific studies detailing the molecular-level interactions of this compound with biological macromolecules. Consequently, there is no available data from binding studies, such as binding affinities, characterization of interaction sites, or the types of bonds formed with specific proteins, enzymes, or receptors.
Research in this specific area appears to be limited, and as a result, quantitative data that could be presented in a tabular format is not available in the public domain. While a patent for nicotinic acid derivatives as modulators of metabotropic glutamate (B1630785) receptors lists this compound among a large number of compounds, it does not provide any specific data on its binding or activity. Without dedicated research on its direct interactions with biological targets, a detailed and evidence-based account for this section cannot be provided.
Future Research Directions and Emerging Paradigms in 5 Methyl 2 Propylpyridine Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction and Material Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and innovation. rsc.org For 5-Methyl-2-propylpyridine, these computational approaches can be applied to both predict its properties and design novel synthetic pathways and materials.
Reaction Design and Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to identify optimal conditions for the synthesis of this compound and its derivatives. asiaresearchnews.com By developing ML models trained on extensive reaction data, researchers can predict yields, identify the most effective catalysts, and minimize the formation of byproducts. youtube.com This data-driven approach moves beyond traditional trial-and-error experimentation, saving time and resources. For instance, a Bayesian optimization model could efficiently explore a wide range of reaction parameters (temperature, pressure, catalyst concentration) to pinpoint the ideal conditions for a specific transformation involving this compound. arxiv.org
Material Design and Discovery: AI is also being used to design new materials with tailored properties. nih.gov Generative models, such as Generative Adversarial Networks (GANs), can propose novel molecular structures based on the this compound scaffold that are predicted to have desirable characteristics, such as specific electronic or optical properties. youtube.comarxiv.org For example, an ML model could be trained to predict the adsorption capacity of polymers derived from this compound, aiding in the design of new materials for applications like capturing industrial pollutants. nih.gov This "inverse design" approach, where the desired property dictates the molecular structure, represents a paradigm shift in materials discovery. arxiv.org
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Reaction Prediction | Bayesian Inference, Neural Networks | Prediction of optimal synthetic routes and reaction conditions. asiaresearchnews.com |
| Catalyst Discovery | Deep Learning | Identification of novel, highly efficient catalysts for pyridine (B92270) synthesis. |
| Material Property Prediction | Regression Models | Forecasting the physical and chemical properties of new this compound-based materials. rsc.org |
| Generative Molecular Design | Generative Adversarial Networks (GANs) | Creation of novel molecules with desired functionalities for pharmaceuticals or materials science. arxiv.org |
Sustainable and Circular Economy Approaches for Pyridine Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, promoting the use of renewable resources and the reduction of waste. mdpi.com Future research on this compound will likely focus on developing more sustainable synthetic methods and exploring its role in a circular economy.
Green Synthesis Routes: Traditional methods for synthesizing pyridines can involve harsh conditions and environmentally harmful reagents. ijarsct.co.in A key research direction is the development of "green" protocols for the synthesis of this compound. This includes the use of environmentally friendly solvents (like water or ethanol), solvent-free reaction conditions, and energy-efficient techniques such as microwave-assisted synthesis. nih.gov Furthermore, research is focused on utilizing renewable feedstocks. For example, processes are being developed to produce pyridine bases from glycerol, a byproduct of biodiesel production, using zeolite catalysts. rsc.orgresearchgate.net
Circular Economy Principles: The concept of a circular economy aims to eliminate waste by reusing and recycling materials. mdpi.com In the context of this compound, this could involve designing products that can be easily broken down to recover the pyridine core for reuse. Another approach is to find applications for byproducts generated during its synthesis, transforming waste streams into valuable resources. The development of recyclable catalysts for pyridine synthesis is another important aspect of integrating circular economy principles. ijarsct.co.in
| Strategy | Description | Example |
|---|---|---|
| Renewable Feedstocks | Using starting materials derived from renewable sources instead of fossil fuels. | Synthesis of pyridines from glycerol. rsc.orgresearchgate.net |
| Green Solvents | Employing solvents that are non-toxic, biodegradable, and have a low environmental impact. ijarsct.co.in | Aqueous-phase reactions. ijarsct.co.in |
| Energy Efficiency | Utilizing methods that reduce energy consumption. | Microwave-assisted or ultrasonic synthesis. nih.gov |
| Catalyst Innovation | Developing reusable and non-toxic catalysts. ijarsct.co.in | Use of reusable metal or enzyme-based catalysts. ijarsct.co.in |
High-Throughput Screening for Novel Reactivity and Applications
High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of chemical reactions or compounds in parallel. unchainedlabs.com This approach can significantly accelerate the discovery of new reactions and applications for this compound.
Discovering Novel Reactivity: By using HTS, researchers can systematically explore a wide range of reaction conditions, catalysts, and reagents to uncover novel transformations of the this compound molecule. unchainedlabs.com For example, an array of photochemical reactions could be screened in parallel to discover new ways to functionalize the pyridine ring under mild conditions. acs.org This can lead to the development of more efficient and selective synthetic methods.
Screening for New Applications: HTS is also invaluable for identifying new applications for this compound and its derivatives. acs.org Large libraries of compounds can be rapidly screened for biological activity, leading to the discovery of new pharmaceutical leads. nih.gov Similarly, HTS can be used to screen for materials with specific properties, such as novel polymers or electronic materials. For instance, a fluorescence-based assay could be used to quickly identify effective catalysts for coupling reactions involving this compound derivatives. acs.org
Exploration of Extreme Conditions Chemistry and Novel Reaction Environments
Investigating chemical reactions under non-conventional conditions can lead to the discovery of new phenomena and synthetic pathways. Future research on this compound will likely involve exploring its reactivity in extreme environments.
High-Pressure and High-Temperature Chemistry: Conducting reactions at high pressures and temperatures can alter reaction kinetics and equilibria, potentially leading to the formation of novel products. Specialized reactors allow for the screening of reactions under challenging pressure and temperature conditions, which could be applied to explore new synthetic routes to or from this compound. unchainedlabs.com
Chemistry in Unconventional Media: Exploring reactions in novel media, such as ionic liquids or supercritical fluids, can also offer new opportunities. These environments can influence the solubility, stability, and reactivity of this compound in unique ways, enabling transformations that are not possible in conventional solvents.
Astrochemistry and Prebiotic Chemistry: The study of molecules in cold interstellar environments is a fascinating area of research. Pyridine has been studied for its reactivity with radicals under conditions mimicking those in space. researchgate.net While highly speculative for a specific derivative like this compound, understanding the fundamental reactivity of the pyridine ring in such extreme, low-temperature environments contributes to our knowledge of chemical evolution in the cosmos. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
